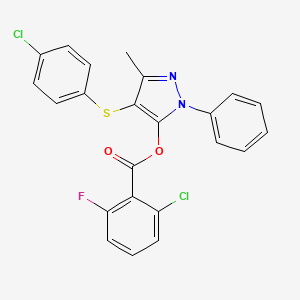

![molecular formula C16H22N4O4 B2988967 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone CAS No. 1428366-75-9](/img/structure/B2988967.png)

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

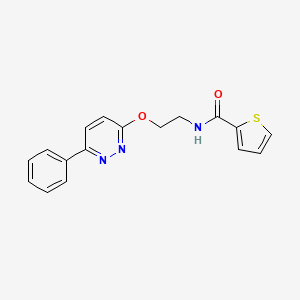

The compound contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a bicyclic system with a pyrazole ring fused to an oxazine ring. It also has a piperazine ring, which is a common motif in pharmaceuticals due to its ability to increase solubility and bioavailability .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazolo[5,1-b][1,3]oxazine ring, followed by the introduction of the piperazine ring. The tetrahydrofuran-2-carbonyl group could be introduced through a carbonylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused ring system and the piperazine ring. The presence of nitrogen atoms in the rings would likely result in a polar molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms and a carbonyl group would likely result in a polar molecule with potential for hydrogen bonding .Aplicaciones Científicas De Investigación

Anticancer Research

The pyrazolo[5,1-b][1,3]oxazine core of the compound is structurally similar to other heterocyclic compounds that have shown promising anticancer activities . This suggests that it could be used as a lead compound for synthesizing analogs with potential anticancer properties. Its ability to fuse with other pharmacophores makes it a valuable scaffold for drug design.

Antiviral Agents

Compounds with pyrazole moieties, like our compound of interest, are known to exhibit a broad spectrum of pharmacological activities, including antiviral effects . This compound could be explored for its efficacy against various viral infections, potentially leading to the development of new antiviral medications.

TRK Inhibitors for Cancer Treatment

The pyrazolo[5,1-b][1,3]oxazine derivatives have been evaluated as TRK inhibitors, which are important in the treatment of cancers caused by continuous activation and overexpression of TRK proteins . These inhibitors can help in the proliferation and differentiation of cells, making them crucial in targeted cancer therapies.

Neurotrophic Factor Modulation

Given the structural similarity to pyrazolo[3,4-b]pyridine derivatives, this compound might influence neurotrophic factors such as NGF and BDNF . These factors are vital for neuronal growth and survival, indicating potential applications in neurodegenerative disease research.

Kinase Inhibition

The compound’s structure suggests potential use in kinase inhibition. Kinases play a significant role in signal transduction and cell regulation, and their inhibitors are valuable in treating diseases like cancer . The compound could be a starting point for developing selective kinase inhibitors.

Drug-Induced Liver Injury Minimization

Derivatives of the compound have been explored for their potential to minimize the risk of drug-induced liver injury . This is particularly important in the development of safer pharmaceuticals, as liver toxicity is a common reason for the withdrawal of drugs from the market.

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c21-14(12-11-17-20-4-2-10-24-16(12)20)18-5-7-19(8-6-18)15(22)13-3-1-9-23-13/h11,13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEKZOKCILRXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=C4N(CCCO4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/no-structure.png)

![5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988893.png)

![3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2988897.png)

![2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988899.png)

![3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2988905.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2988907.png)